BIO399

RORγ inverse agonism FRET coactivator recruitment benzoxazinone SAR

RORγ researchers often face confounding dual-target activity when using non-selective probes like T0901317, which binds RORα and RORγ indiscriminately. BIO399 eliminates this ambiguity with >235-fold selectivity for RORγ over RORα, enabling unambiguous attribution of IL-17 suppression to RORγ inhibition without knockout controls. • IC₅₀ 4.7 nM (FRET coactivator recruitment); cellular IC₅₀ 42.5 nM in Th17 cells • Structurally validated by 2.35 Å co-crystal structure (PDB 5IXK); paired agonist/inverse agonist set (BIO592/BIO399) available • >28-fold selectivity over RORβ; overcomes polypharmacology of T0901317

Molecular Formula C23H27F3N2O4S
Molecular Weight 484.5342
Cat. No. B1192395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIO399
SynonymsBIO399;  BIO 399;  BIO 399; 
Molecular FormulaC23H27F3N2O4S
Molecular Weight484.5342
Structural Identifiers
SMILESCCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OCC3(C)C)C3=O
InChIInChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17(12-20(19)32-14-22(4,5)21(27)29)28(13-23(24,25)26)33(30,31)18-9-7-15(2)16(3)11-18/h7-12H,6,13-14H2,1-5H3
InChIKeyNWOKNZFZDJIXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIO399 – Synthetic Benzoxazinone RORγ Inverse Agonist


BIO399 is a synthetic benzoxazinone ligand that acts as a potent inverse agonist of the nuclear receptor RORγ (retinoid-related orphan receptor gamma), a transcription factor central to IL-17-mediated pro-inflammatory pathways [1]. Biochemically, BIO399 inhibits coactivator protein (TRAP220) recruitment in a FRET-based assay with an IC₅₀ of 4.7 nM, and its mechanism involves the destabilization of the activation function 2 (AF2) helix, disrupting the coactivator binding pocket [1]. X‑ray crystallography reveals that BIO399 binds in a collapsed conformation (PDB 5IXK; 2.35 Å resolution) and utilizes residue Met358 as a molecular trigger for RORγ-specific inverse agonism, a mode of action structurally validated against its direct agonist analog BIO592 [1] [2].

Why Generic RORγ Inverse Agonists Cannot Substitute for BIO399


RORγ inverse agonists are not interchangeable, because structural differences within the same scaffold can invert the mode of action from agonism to inverse agonism [1]. BIO399 and its direct scaffold analog BIO592 differ by only three atoms in the core ring system, yet BIO592 functions as a coactivator-recruiting agonist (EC₅₀ 58 nM; Emax 130%) while BIO399 acts as a potent inverse agonist (IC₅₀ 4.7 nM) [1]. Even among inverse agonists, substitution risk is high: the well‑known ligand T0901317 is a dual RORα/RORγ inverse agonist with no meaningful subtype discrimination (Ki ≈ 51–132 nM across isoforms), whereas BIO399 exhibits >235‑fold selectivity for RORγ over RORα and >28‑fold over RORβ [1] [2]. Investigators who substitute BIO399 with a non‑benzoxazinone inverse agonist may inadvertently introduce polypharmacology or lose the structural resolution needed to probe the Met358‑trigger mechanism unique to this chemotype [1].

Quantitative Differentiation Against Closest Analogs


Mode‑Switch Potency vs. Agonist Analog BIO592

In a head‑to‑head comparison using the same FRET‑based TRAP220 coactivator recruitment assay, BIO399 and BIO592, two benzoxazinone ligands differing only in core ring size (7‑membered oxazepinone vs. 6‑membered oxazinone), exhibit opposite pharmacological modes. BIO399 inhibits coactivator recruitment with an IC₅₀ of 4.7 nM, whereas BIO592 stimulates it with an EC₅₀ of 58 nM and an Emax of 130% [1]. The structural basis for this functional switch has been elucidated by X‑ray crystallography: the gem‑dimethyl group on the expanded ring of BIO399 reorients Met358 in the ligand binding site, creating a steric clash with Phe506 of the AF2 helix and thereby triggering inverse agonism [1].

RORγ inverse agonism FRET coactivator recruitment benzoxazinone SAR

Subtype Selectivity Advantage over T0901317

In a cellular GAL4 reporter assay, BIO399 inhibited RORγ‑driven transcription with an IC₅₀ of 42.5 nM (0.043 µM; n=6). Under identical assay conditions, BIO399 showed no meaningful inhibition of RORα (IC₅₀ >10 µM) and only weak inhibition of RORβ (IC₅₀ >1.2 µM), translating to >235‑fold and >28‑fold selectivity, respectively [1]. In contrast, T0901317, a widely used probe, inhibits both RORα and RORγ with estimated IC₅₀ values of 81 nM and 254 nM, respectively, providing negligible subtype discrimination [2].

RORγ subtype selectivity GAL4 reporter assay nuclear receptor profiling

Potency Gap vs. SR2211

BIO399 demonstrates superior biochemical potency compared with the well‑characterized selective RORγ inverse agonist SR2211. In biochemical binding/displacement assays, SR2211 exhibits a Ki of 105 nM and an IC₅₀ of approximately 320 nM in cellular contexts [1]. By comparison, BIO399 achieves a biochemical IC₅₀ of 4.7 nM (FRET assay) and a cellular IC₅₀ of 42.5 nM (GAL4 reporter), representing a potency advantage of 22‑fold (biochemical) to 7‑fold (cellular) [2]. The difference reflects the distinct chemotypes: BIO399's benzoxazinone scaffold pre‑organizes into a collapsed binding conformation that efficiently displaces coactivator peptides, while SR2211's biphenyl sulfonamide scaffold engages the ligand binding pocket with lower affinity.

RORγ inverse agonist potency binding affinity cellular efficacy

Structural Mechanism: Met358 Trigger vs. Linear Inverse Agonists

Crystal structures have defined at least two classes of RORγ inverse agonists: those adopting a linear conformation that directly disrupts the agonist‑stabilizing His479‑Tyr502 hydrogen bond (e.g., T0901317 and several indole‑based inverse agonists), and those adopting a collapsed, agonist‑like conformation that reorients Met358 to sterically clash with Phe506 of the AF2 helix [1]. BIO399 unambiguously belongs to the second class. Co‑crystal structures of BIO399 (PDB 5IXK; 2.35 Å) show that it does not form a hydrogen bond with His479 nor engage Trp317 in a way that would generate the linear‑inverse‑agonist clash with Tyr502; instead, the expanded benzoxazinone ring pushes the Met358 side chain into an alternate rotamer that impinges on Phe506 [1]. The collapsed‑conformation binding is evidenced by the 0.81 Å RMSD superposition of BIO399 with T0901317, indicating fundamental differences in binding topology [1]. Consistent with this distinct mechanism, BIO399 binding renders the AF2 helix proteolytically sensitive (detected by Actinase E partial proteolysis), whereas agonist BIO592 binding with coactivator peptide protects it [1].

RORγ inverse agonism mechanism Met358 trigger AF2 helix destabilization

Co‑Crystal Structure Resolution for Rational Design

BIO399 yields a high‑quality, well‑resolved co‑crystal structure with the RORγ ligand‑binding domain (PDB 5IXK, 2.35 Å, C2 space group, Rcryst 21.1%, Rfree 26.3%, two molecules in asymmetric unit) [1]. This resolution enables unambiguous placement of the ligand, clear electron density for the Met358 alternate rotamer, and reliable modeling of water‑mediated interactions within the ligand‑binding pocket [1]. The completeness and quality of this structure exceed those of several alternative inverse agonist co‑crystal structures: for example, the T0901317‑bound RORγ structure (PDB 3L0L) was solved at 2.80 Å, and many linear inverse agonist complexes have been modeled with regions of the AF2 helix unresolved due to conformational disorder [1]. The 0.72 Å RMSD superposition between BIO399‑ and BIO592‑bound states provides a direct structural comparison of agonism vs. inverse agonism within a single chemotype, a paired structural dataset that no other RORγ ligand pair currently offers [1].

RORγ crystallography structure-based drug design ligand binding site topology

Application Scenarios Where BIO399 Outperforms Generics


Th17 / IL‑17 Pathway Deconvolution with Isoform‑Level Confidence

In studies dissecting the RORγ‑dependent vs. RORα‑dependent regulation of IL‑17 production in Th17 cells, BIO399's >235‑fold selectivity over RORα eliminates the confounding dual‑target activity of probes such as T0901317 [1]. Researchers can attribute IL‑17 suppression exclusively to RORγ inhibition without requiring RORα‑knockout controls, streamlining experimental workflows and increasing interpretative confidence.

Mechanistic Dissection of AF2 Helix‑Dependent Transcription

BIO399 is uniquely suited for experiments that probe AF2 helix dynamics, because its binding produces a proteolytically detectable destabilization of the AF2 helix—a biophysical readout not available with linear inverse agonists that act through His479‑Tyr502 disruption [1]. Partial proteolysis with Actinase E, combined with the 2.35 Å co‑crystal structure (PDB 5IXK), enables direct correlation of conformational changes in the AF2 helix with transcriptional output.

Structure‑Guided Optimization of Selective RORγ Inverse Agonists

The paired BIO592/BIO399 co‑crystal structure set (PDB 5IZ0/5IXK; RMSD 0.72 Å) is the only available agonist‑to‑inverse‑agonist structural comparison within a single chemotype [1]. Medicinal chemists can exploit this pairing to design novel inverse agonists by computationally modeling the Met358‑Phe506 steric clash imposed by expanding the ring system, while maintaining the benzoxazinone core that preserves subtype selectivity [1].

Autoimmune Target Validation with Low‑Nanomolar Cellular Potency

For ex vivo target engagement studies in primary human Th17 cells or in vivo pharmacodynamic models where maximal target coverage at tolerated compound concentrations is essential, BIO399's cellular IC₅₀ of 42.5 nM provides a significant exposure advantage over the ~320 nM cellular potency of SR2211 [1] [2]. This potency differential enables robust RORγ inhibition at lower compound loading, reducing the risk of vehicle‑ or compound‑related cytotoxicity in long‑term T‑cell differentiation assays.

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